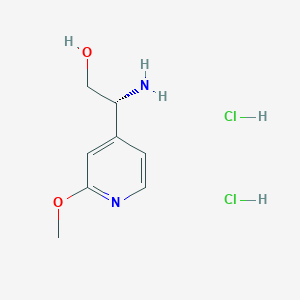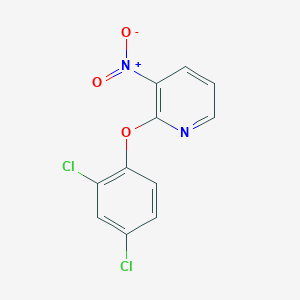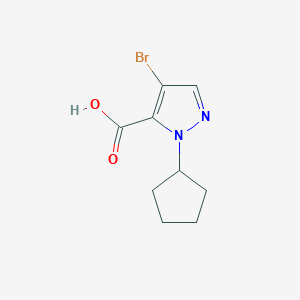
4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylic acid” is a pyrazole derivative . It has a molecular formula of C9H11BrN2O2 and an average mass of 259.100 Da .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .Molecular Structure Analysis
The molecular structure of “4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylic acid” consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . 4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts .Applications De Recherche Scientifique
- Example : Researchers can use 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylic acid as a precursor to create these valuable bipyrazole derivatives .
- Importance : Hexacoordinate complexes have unique structural features and can exhibit interesting reactivity .
Synthesis of 1,4′-Bipyrazoles
Hexacoordinate Complexes
Pharmaceutical Synthesis
Mécanisme D'action
Target of Action
It is reported to inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy dependent and independent calcium uptake . These processes are crucial for cellular energy production and calcium regulation, suggesting that the compound may interact with enzymes or transporters involved in these pathways.
Mode of Action
The inhibition of oxidative phosphorylation and ATP exchange suggests that the compound may interfere with the function of the mitochondria, the cell’s energy-producing organelles . Additionally, the compound’s impact on calcium uptake could indicate an interaction with calcium channels or transporters, altering intracellular calcium levels and potentially affecting a variety of cellular processes.
Biochemical Pathways
The compound’s inhibition of oxidative phosphorylation suggests that it may affect the electron transport chain, a series of protein complexes in the mitochondria that play a key role in cellular respiration . By inhibiting this process, the compound could disrupt the production of ATP, the cell’s main source of energy. The compound’s effects on calcium uptake could also impact numerous biochemical pathways, as calcium ions play a key role in signal transduction, muscle contraction, and many other cellular processes .
Result of Action
The molecular and cellular effects of 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylic acid’s action would likely depend on the specific cellular context and the compound’s concentration. Potential effects could include altered energy metabolism due to the inhibition of oxidative phosphorylation and changes in cellular signaling or function due to altered calcium uptake .
Propriétés
IUPAC Name |
4-bromo-2-cyclopentylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c10-7-5-11-12(8(7)9(13)14)6-3-1-2-4-6/h5-6H,1-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWNBONVONXSIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=C(C=N2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-(ethylthio)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2458628.png)
![N-(3,4-dimethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2458629.png)
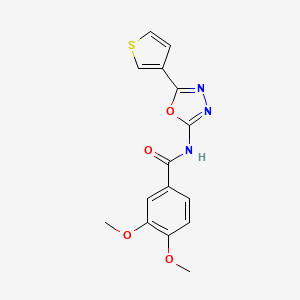
![ethyl {1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2458633.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2458637.png)
![N1-(4-methoxybenzyl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2458638.png)
![N'-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2458639.png)
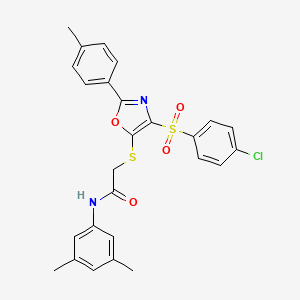
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-difluorobenzo[d]thiazole](/img/structure/B2458642.png)
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2458643.png)
![2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide](/img/structure/B2458644.png)

